Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(15-2)6-9(13)11(7)17-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGMZXRYCIVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate typically involves the bromination of 5-methoxy-1-benzofuran-2-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 is highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ester group. Common nucleophiles and conditions include:
For example, reaction with butylmethylamine in DMF yields 7-(butylmethylamino)-5-methoxy-1-benzofuran-2-carboxylate, a precursor for bioactive molecules .
Oxidation Reactions
The benzofuran core can undergo oxidation to form quinones or epoxides under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 2 h | 7-Bromo-5-methoxy-benzofuran-2-quinone | Selective oxidation | |
| CrO₃ | Acetic acid, 50°C, 4 h | Epoxide intermediate | Low yield (~30%) |
Quinone derivatives exhibit enhanced electrophilicity, making them valuable for further functionalization.
Reduction Reactions
The ester group and halogen substituents can be selectively reduced:
| Reducing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 h | 7-Bromo-5-methoxy-benzofuran-2-methanol | Ester → Alcohol | |
| H₂/Pd-C | EtOH, 25°C, 6 h | 5-Methoxy-1-benzofuran-2-carboxylate | Dehalogenation |
Reduction with LiAlH₄ preserves the bromine atom while converting the ester to a primary alcohol.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Rate Constant (k) | Source |
|---|---|---|---|---|
| Basic | NaOH (2M), H₂O, reflux | 7-Bromo-5-methoxy-benzofuran-2-carboxylic acid | 0.15 h⁻¹ | |
| Acidic | HCl (6M), EtOH, 60°C | Same as above | 0.08 h⁻¹ |
The carboxylic acid derivative serves as a platform for amide or anhydride synthesis.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-5-methoxy-1-benzofuran-2-carboxylate | 70–90% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 7-Amino-aryl derivatives | 60–78% |
For instance, Suzuki coupling with phenylboronic acid introduces aryl groups at position 7, enabling access to biaryl architectures.
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes nitration or sulfonation at specific positions:
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 4-Nitro-7-bromo-5-methoxy derivative | Position 4 favored | |
| SO₃/H₂SO₄ | 25°C, 3 h | 4-Sulfo-7-bromo-5-methoxy derivative | Moderate yield |
The methoxy group directs electrophiles to the para position (C4).
Scientific Research Applications
Antimicrobial Activity
Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds in this class can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. Preliminary evaluations have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Effective | |
| Gram-negative bacteria | Moderate effectiveness | |
| Fungi | Synergistic activity with other antifungals |
Other Potential Therapeutic Uses
Beyond antimicrobial applications, this compound shows promise in other therapeutic areas:
- Antifungal Agents : Some derivatives exhibit synergistic antifungal activity when combined with known antifungal drugs, suggesting potential for treating fungal infections .
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, which could be beneficial in designing drugs targeting specific enzymes involved in disease processes .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : A study conducted on various benzofuran derivatives demonstrated significant antimicrobial activity against a range of pathogens, highlighting the potential of this compound as a lead compound for drug development .
- Molecular Modeling Studies : Research involving molecular modeling has provided insights into the interactions between this compound and biological targets, aiding in understanding its mechanism of action at the molecular level .
- Pharmacological Properties : A comprehensive review of related compounds indicated that structural modifications can enhance biological activity, suggesting pathways for further research into optimized derivatives .
Mechanism of Action
The mechanism of action of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, which critically influence physicochemical and biological properties. The following table summarizes critical differences:
Key Observations :
Pharmacological Activity Trends
- Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity compared to non-brominated precursors, as seen in analogs like Compound 4 . However, substituent positioning modulates this effect.
- Antifungal Activity: Derivatives with polar side chains (e.g., Compound 5’s diethylaminoethoxy group ) show enhanced antifungal activity, suggesting that functional group polarity is critical for this activity. The target compound’s methoxy group may limit such interactions unless metabolized to a hydroxylated form.
Biological Activity
Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features:
- A bromine atom at the 7th position.
- A methoxy group at the 5th position.
- An ethyl ester group at the 2nd position of the benzofuran ring.
These structural elements are crucial for its interaction with biological targets, influencing its pharmacological properties.
Benzofuran derivatives, including this compound, exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds often inhibit specific enzymes involved in critical metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Activity : The presence of methoxy and bromine groups enhances their ability to scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Properties : Benzofuran derivatives have shown activity against a range of microbial pathogens, possibly through disruption of microbial cell membranes or interference with metabolic functions.
Biological Activity Overview
Research has demonstrated that this compound possesses significant biological activities, particularly:
- Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to exert cytotoxic effects on human cancer cells, leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A2780 (Ovarian) | 8 | Cell cycle arrest |
| HL-60 (Leukemia) | 12 | Inhibition of DNA synthesis |
- Antibacterial and Antifungal Activities : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism may involve disruption of cell wall synthesis or function.
Case Study 1: Antitumor Efficacy
In a study evaluating various benzofuran derivatives, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. The study suggested that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it exhibited substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. The study concluded that the compound's efficacy could be attributed to its ability to penetrate bacterial membranes .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate?
The synthesis typically involves a multi-step pathway:
- Bromination : Introduce bromine at position 7 using electrophilic aromatic substitution, often with N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent like dimethylformamide (DMF) .
- Esterification : Couple the carboxylic acid precursor with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or HCl) .
- Methoxy Group Introduction : Use nucleophilic substitution or Ullmann coupling to install the methoxy group at position 5, requiring anhydrous conditions and catalysts like CuI .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while the bromine induces deshielding in adjacent carbons .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 299.97 (C₁₁H₉BrO₄⁺) .
- X-ray Crystallography : Resolve planar benzofuran core geometry and substituent orientations (e.g., dihedral angle between ester and methoxy groups: <5°) .
Q. How does the bromine and methoxy substitution pattern influence reactivity?
- Bromine : Enhances electrophilicity at position 7, enabling Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Methoxy Group : Electron-donating effect stabilizes the aromatic ring, directing electrophilic attacks to positions 4 and 6. It also increases solubility in polar solvents .
- Ester Group : Hydrolyzes to carboxylic acid under basic conditions, facilitating further derivatization .
Advanced Research Questions
Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., cyclooxygenase-2) based on X-ray structures (PDB ID: 5KIR) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound interactions in real-time .
- Cellular Assays : Test inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cells (RAW 264.7) at concentrations 1–100 µM .
Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time, solvent controls). Discrepancies may arise from differences in cell permeability or metabolic stability .
- Metabolite Profiling : Use LC-MS to identify active metabolites. For example, ester hydrolysis to the carboxylic acid derivative may alter activity .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity. If a target (e.g., COX-2) is knocked out and activity diminishes, the compound’s mechanism is validated .
Q. What computational methods predict reactivity in substitution reactions?
- DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to compare activation energies for bromine substitution pathways (e.g., SNAr vs. radical mechanisms) .
- Hammett Plots : Corlate substituent effects (σmeta for methoxy = -0.12) with reaction rates to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
